2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE
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Overview
Description
2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a fused benzene and imidazole ring. These compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with methyl 2-formylbenzoate under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a corrosion inhibitor .
Mechanism of Action
The mechanism of action of 2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and proteins, disrupting cellular processes. For example, they can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzimidazole
- 5,6-Dimethylbenzimidazole
- 2-Phenylbenzimidazole
- 2-(2-Pyridyl)benzimidazole
Uniqueness
2-[(2'-CARBOMETHOXYPHENOXY)METHYL]-BENZIMIDAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ester functional groups contribute to its solubility and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
methyl 2-(1H-benzimidazol-2-ylmethoxy)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)11-6-2-5-9-14(11)21-10-15-17-12-7-3-4-8-13(12)18-15/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVTXUGBACWHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565144 |
Source
|
Record name | Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132207-28-4 |
Source
|
Record name | Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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